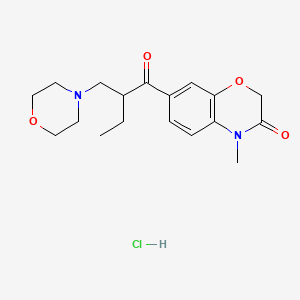
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(2-(4-morpholinylmethyl)-1-oxobutyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(2-(4-morpholinylmethyl)-1-oxobutyl)-, monohydrochloride is a synthetic organic compound It belongs to the class of benzoxazinones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(2-(4-morpholinylmethyl)-1-oxobutyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the benzoxazinone core through cyclization reactions.
- Introduction of the methyl group at the 4-position.
- Attachment of the morpholinylmethyl group via alkylation or acylation reactions.
- Formation of the monohydrochloride salt through acid-base reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(2-(4-morpholinylmethyl)-1-oxobutyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups such as carbonyls.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced or replaced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound without the additional substituents.
4-Methyl-2H-1,4-Benzoxazin-3(4H)-one: A simpler derivative with only the methyl group.
7-(2-(4-Morpholinylmethyl)-1-oxobutyl)-2H-1,4-Benzoxazin-3(4H)-one: A derivative with the morpholinylmethyl group.
Uniqueness
The uniqueness of 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(2-(4-morpholinylmethyl)-1-oxobutyl)-, monohydrochloride lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its simpler analogs.
Properties
CAS No. |
135420-38-1 |
|---|---|
Molecular Formula |
C18H25ClN2O4 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
4-methyl-7-[2-(morpholin-4-ylmethyl)butanoyl]-1,4-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H24N2O4.ClH/c1-3-13(11-20-6-8-23-9-7-20)18(22)14-4-5-15-16(10-14)24-12-17(21)19(15)2;/h4-5,10,13H,3,6-9,11-12H2,1-2H3;1H |
InChI Key |
DBAMPNPYKRRAAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCOCC1)C(=O)C2=CC3=C(C=C2)N(C(=O)CO3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



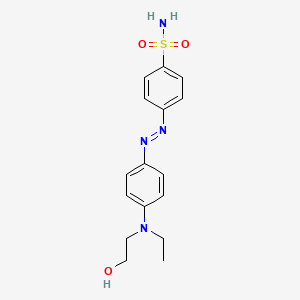


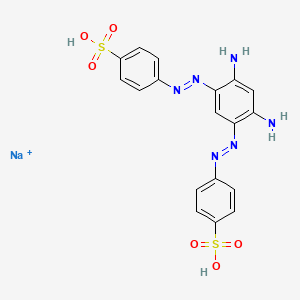
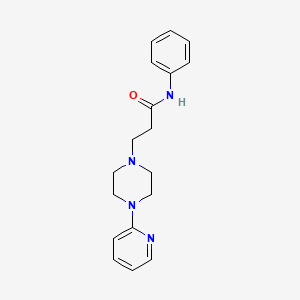
![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)
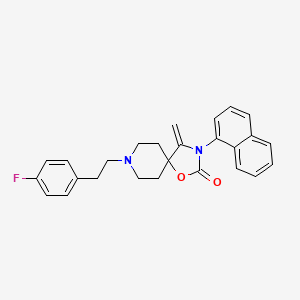
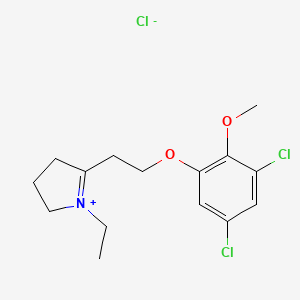
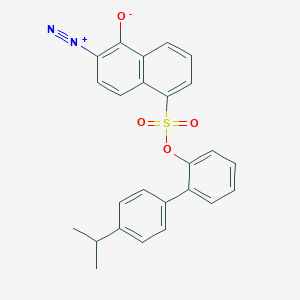
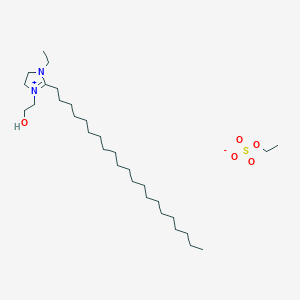


![2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid](/img/structure/B12695639.png)
